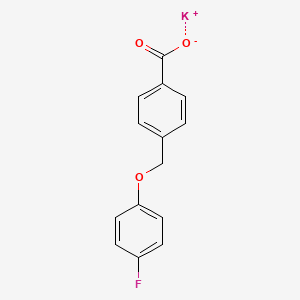

Potassium 4-((4-fluorophenoxy)methyl)benzoate

Description

Potassium 4-((4-fluorophenoxy)methyl)benzoate is a potassium salt derivative of 4-((4-fluorophenoxy)methyl)benzoic acid. Its structure features a fluorinated phenoxymethyl group attached to the para position of a benzoate core. The potassium counterion enhances aqueous solubility, making it advantageous for pharmaceutical and agrochemical formulations.

Properties

IUPAC Name |

potassium;4-[(4-fluorophenoxy)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3.K/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17;/h1-8H,9H2,(H,16,17);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBKLYYHVXZNTH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)F)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FKO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-((4-fluorophenoxy)methyl)benzoate typically involves the reaction of 4-[(4-fluorophenoxy)methyl]benzoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the benzoic acid derivative is neutralized by the potassium hydroxide to form the potassium salt.

Industrial Production Methods

The process would likely involve the use of industrial reactors and purification systems to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-((4-fluorophenoxy)methyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzoate moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can lead to different oxidation states of the benzoate moiety .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the potential of compounds similar to potassium 4-((4-fluorophenoxy)methyl)benzoate as antimicrobial agents. The increasing resistance of bacteria to conventional antibiotics necessitates the development of new antimicrobial substances. Research indicates that derivatives of benzoate compounds exhibit significant antibacterial and antifungal activities against various pathogens. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

Compounds with similar structures have been investigated for their anticancer properties. The incorporation of fluorine atoms into aromatic systems can enhance biological activity and selectivity towards cancer cells. Studies on related benzoate derivatives have demonstrated their ability to induce apoptosis in cancer cell lines, making them candidates for further development as anticancer drugs .

Agricultural Applications

Herbicides and Pesticides

this compound can potentially be used in agricultural settings as an herbicide or pesticide. The fluorinated phenoxy groups are known to impart herbicidal properties by interfering with plant growth regulation pathways. Research has indicated that similar compounds can effectively control weed species while minimizing impact on crops, thus enhancing agricultural productivity .

Plant Growth Regulators

In addition to its herbicidal properties, this compound may also function as a plant growth regulator. Studies suggest that compounds with fluorinated aromatic rings can influence plant hormone pathways, promoting growth or stress resistance in plants under adverse conditions .

Material Science

Polymer Chemistry

this compound can serve as a building block in the synthesis of advanced polymers. Its functional groups allow for easy incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties. Research in polymer science has shown that incorporating such compounds can lead to the development of materials suitable for high-performance applications, including coatings and composites .

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Effective against various pathogens; induces apoptosis |

| Agriculture | Herbicides, pesticides, plant growth regulators | Controls weeds; enhances crop resilience |

| Material Science | Polymer synthesis | Improves thermal stability and mechanical properties |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoate derivatives, including those similar to this compound, against resistant bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting potential for clinical applications in treating infections .

- Herbicidal Activity : Research on fluorinated phenoxy compounds demonstrated their effectiveness in controlling specific weed species in agricultural trials. The application of these compounds resulted in a marked decrease in weed biomass without affecting crop yield significantly .

- Polymer Development : A project focused on synthesizing new polymer blends using this compound as a modifier showed improved tensile strength and thermal resistance compared to traditional polymer formulations .

Mechanism of Action

The mechanism of action of Potassium 4-((4-fluorophenoxy)methyl)benzoate involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, the fluorinated aromatic structure can interact with enzymes or receptors, potentially altering their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(4-Fluorophenoxy)benzoic Acid

- Structure : The free acid form (C₁₃H₉FO₃) lacks the potassium ion and methylene bridge present in the target compound .

- Physicochemical Properties :

- Solubility : Lower aqueous solubility compared to the potassium salt due to the absence of ionic character.

- pKa : Estimated ~3–4 (typical for benzoic acids), whereas the potassium salt has a neutral pH in solution.

- Applications : Primarily used as a synthetic intermediate. Its reduced solubility limits direct pharmaceutical use compared to the potassium salt .

Methyl 4-[4-(Difluoromethyl)phenyl]benzoate

- Structure: Features a difluoromethyl group instead of the fluorophenoxymethyl substituent .

- Key Differences :

- Electronic Effects : The difluoromethyl group is electron-withdrawing, altering reactivity and binding interactions.

- Molecular Weight : 262.25 g/mol (vs. ~270 g/mol for the potassium salt).

- Applications : Used in pharmaceuticals and materials science for its thermal stability and fluorinated aromatic properties .

Methyl 4-(Benzyloxy)benzoate

- Structure: Substituted with a benzyloxy group instead of fluorophenoxymethyl .

- Synthesis : Prepared via nucleophilic substitution (benzyl chloride + methyl 4-hydroxybenzoate).

- Applications : Intermediate for hydrazide derivatives; lacks fluorinated moieties, reducing bioactivity in fluorophilic environments .

3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates

- Structure : Incorporates piperazine and hydroxypropyl groups, enhancing hydrogen-bonding capacity .

- Physicochemical Properties :

- Applications : Designed for CNS drug delivery due to improved blood-brain barrier penetration.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Solubility | Key Applications |

|---|---|---|---|---|---|

| Potassium 4-((4-fluorophenoxy)methyl)benzoate | C₁₄H₉FO₃K | ~270 | 4-fluorophenoxymethyl | High (ionic salt) | Pharmaceuticals, agrochemicals |

| 4-(4-Fluorophenoxy)benzoic acid | C₁₃H₉FO₃ | 244.21 | 4-fluorophenoxy | Moderate (acidic) | Synthetic intermediate |

| Methyl 4-[4-(difluoromethyl)phenyl]benzoate | C₁₅H₁₁F₂O₂ | 262.25 | 4-difluoromethylphenyl | Low (ester) | Materials science, agrochemicals |

| Methyl 4-(benzyloxy)benzoate | C₁₅H₁₄O₃ | 242.27 | 4-benzyloxy | Low (ester) | Hydrazide synthesis |

| 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl benzoate (dihydrochloride) | Varies | ~400–450 | Piperazine, hydroxypropyl | Moderate (salt) | CNS drug candidates |

Research Findings and Functional Insights

- Fluorination Impact: Fluorine atoms enhance metabolic stability and bioavailability. The 4-fluorophenoxymethyl group in the target compound balances lipophilicity and polarity, favoring membrane permeability .

- Salt Forms : Potassium salts (e.g., target compound) and dihydrochloride salts (e.g., ) significantly improve solubility over free acids or esters, critical for parenteral formulations .

- Biological Activity : Ureido and piperazine derivatives (e.g., ) exhibit enzyme inhibition (e.g., HDAC, EGFR-TK), whereas the target compound’s simpler structure may prioritize pharmacokinetics over direct target binding .

Biological Activity

Potassium 4-((4-fluorophenoxy)methyl)benzoate is a derivative of benzoic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound features a fluorinated aromatic ring, which often enhances biological activity due to increased lipophilicity and altered electronic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzoate derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzoate Derivatives

| Compound | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| Methyl 4-((5-(3-fluorophenyl)... | Bacillus cereus, E. coli | Inhibition |

| Potassium 4-((4-fluorophenoxy)... | Staphylococcus aureus, P. aeruginosa | Moderate inhibition |

Antifungal Activity

In addition to antibacterial properties, this compound has been noted for its antifungal activity. Compounds with similar structures have shown efficacy against fungal pathogens such as Aspergillus flavus .

Table 2: Antifungal Activity of Related Compounds

| Compound | Fungal Strains Tested | Activity Observed |

|---|---|---|

| Methyl 4-((5-(3-fluorophenyl)... | Aspergillus flavus | Significant inhibition |

| Potassium 4-((4-fluorophenoxy)... | Chrysosporium keratinophilum | Moderate inhibition |

The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in microorganisms. The presence of the fluorine atom may enhance the compound's interaction with microbial cell membranes or specific enzymes, leading to inhibition of growth or cell death.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of various benzoate derivatives, including potassium salts. Results indicated that the presence of fluorine significantly increased the potency against both gram-positive and gram-negative bacteria .

- Fungal Inhibition Research : Another investigation focused on the antifungal properties of structurally related compounds. The study found that modifications in the aromatic system, such as fluorination, contributed to higher antifungal activity against pathogenic fungi .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.